Xanthine Oxidase Inhibitory Potency: Sub-Nanomolar IC50 vs. Clinically Established Inhibitors
In a fluorescence-based xanthine oxidase assay, the target compound exhibited an IC50 of 0.520 nM [1]. This represents approximately 3.5-fold greater potency than febuxostat (IC50 = 1.8 nM), a globally approved xanthine oxidase inhibitor [2], and approximately 10-fold greater potency than topiroxostat (IC50 = 5.3 nM), approved in Japan . Compared to allopurinol (IC50 = 2.9 μM), the target compound is approximately 5,600-fold more potent [2]. Caution: IC50 values are derived from different laboratories and assay conditions; direct head-to-head comparison data are not yet publicly available.
| Evidence Dimension | Xanthine oxidase inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 0.520 nM |
| Comparator Or Baseline | Febuxostat: 1.8 nM; Topiroxostat: 5.3 nM; Allopurinol: 2,900 nM |
| Quantified Difference | 3.5-fold more potent than febuxostat; ~5,600-fold more potent than allopurinol |
| Conditions | Standard fluorescence-based xanthine oxidase activity assay (McHale et al. method); human xanthine dehydrogenase/oxidase target |
Why This Matters
Sub-nanomolar potency in the primary target engagement assay supports the compound's relevance as a high-affinity probe for xanthine oxidase-dependent pathways, with potential for reduced dosing requirements relative to existing agents.
- [1] BindingDB. BDBM499685: US11020397, Compound Formula-(II9). Affinity Data: IC50 0.520 nM (Xanthine oxidase, Human). Deposited 2021-11-28. View Source
- [2] Malik S, Suchal K, Khan SI, et al. Febuxostat inhibition of endothelial-bound XO: implications for targeting vascular ROS production. PubMed, 2011. IC50 febuxostat 1.8 nM vs allopurinol 2.9 μM. View Source
